![molecular formula C11H22O B7769793 6-Undecanone CAS No. 71808-49-6](/img/structure/B7769793.png)
6-Undecanone
Overview
Description
6-Undecanone, also known as amyl ketone, diamyl ketone, or dipentyl ketone, is an organic compound with the molecular formula C11H22O. It is a member of the ketone family, characterized by a carbonyl group (C=O) bonded to two carbon atoms. This compound is commonly used in various industrial applications due to its unique chemical properties .
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing this compound involves the Grignard reaction. This process typically starts with the reaction of an alkyl halide (such as 1-bromopentane) with magnesium in anhydrous ether to form the Grignard reagent. This reagent is then reacted with a ketone precursor, such as 2-pentanone, to yield this compound.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of undecanoic acid or its esters. This process is typically carried out under high pressure and temperature conditions using a metal catalyst, such as palladium or platinum .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield secondary alcohols. This reaction is typically carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Major Products:
Oxidation: Undecanoic acid
Reduction: 6-Undecanol
Substitution: Various substituted ketones and alcohols.
Scientific Research Applications
Solvent in Scientific Research
One of the primary applications of 6-undecanone is as a solvent in analytical chemistry. Its ability to dissolve a wide range of organic compounds makes it particularly valuable in the analysis of complex mixtures.
- Case Study : Researchers have utilized this compound as a solvent for analyzing products derived from lignin pyrolysis in aerosol samples. This application highlights its effectiveness in sample preparation for advanced analytical techniques like gas chromatography and mass spectrometry.
Supported Liquid Membrane (SLM) Extraction
This compound is also employed in supported liquid membrane (SLM) extraction processes. This technique involves using a liquid membrane containing this compound to separate two aqueous solutions, enhancing the efficiency of extraction and purification methods.
- Application : In a study focusing on the pretreatment of plasma samples before capillary zone electrophoresis, this compound was shown to be an effective membrane liquid, facilitating the separation and analysis of biomolecules.
Fuel Additive Potential
Research has explored the potential of this compound as a fuel additive , primarily due to its structural similarities to components found in diesel fuel.
- Research Findings : Initial studies indicate that incorporating this compound could enhance fuel properties, although further research is necessary to assess its environmental impact and overall feasibility as a fuel component.
Chemical Interactions and Solubility Studies
Investigations into the chemical interactions of this compound have revealed insights into its behavior in various solvents, which is crucial for understanding its solubility and extraction efficiency.
- Key Insights : Studies have shown that this compound interacts favorably with both polar and nonpolar solvents, making it versatile for different analytical applications.
While this compound has promising applications, it is also classified as an irritant and an environmental hazard. Proper handling and disposal methods are essential to mitigate potential risks associated with its use .
Summary of Research Findings
The following table summarizes key research findings related to the applications of this compound:
Application | Description |
---|---|
Solvent for Analytical Chemistry | Effective in dissolving organic compounds for analysis, particularly in pyrolysis studies. |
SLM Extraction | Used as a liquid membrane for enhanced extraction processes in analytical techniques. |
Fuel Additive Potential | Investigated for improving diesel fuel properties; requires further environmental impact studies. |
Chemical Interaction Studies | Revealed favorable interactions with various solvents, enhancing extraction efficiency. |
Mechanism of Action
The mechanism of action of 6-Undecanone primarily involves its interaction with biological membranes and enzymes. As a ketone, it can undergo keto-enol tautomerization, which allows it to participate in various biochemical reactions. The carbonyl group of this compound can form hydrogen bonds with amino acid residues in enzymes, affecting their activity and function .
Comparison with Similar Compounds
2-Undecanone: Similar in structure but differs in the position of the carbonyl group.
5-Nonanone: A shorter chain ketone with similar chemical properties.
Dihexyl ketone: A longer chain ketone with different physical properties
Uniqueness: 6-Undecanone is unique due to its specific chain length and the position of the carbonyl group, which confer distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific solubility and reactivity characteristics .
Biological Activity
6-Undecanone, also known as amyl ketone, is a medium-chain fatty ketone with the chemical formula . It is notable for its diverse biological activities, which include antimicrobial, insecticidal, and potential therapeutic properties. This article compiles recent research findings, case studies, and data tables to provide an authoritative overview of the biological activity of this compound.
This compound is classified as a ketone due to the presence of a carbonyl group () flanked by carbon atoms. Its structure can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.
- Study Findings : A study published in the Journal of Essential Oil Research reported that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 2.0 mg/mL for different bacterial strains, indicating its potential as a natural preservative in food products .
Pathogen | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 1.0 |
Escherichia coli | 0.5 |
Salmonella enterica | 2.0 |
Insecticidal Properties
This compound has been investigated for its insecticidal properties, particularly against agricultural pests.
- Case Study : In a study assessing the efficacy of various plant-derived compounds against aphids, this compound showed a mortality rate of over 80% at concentrations of 1% after 24 hours of exposure . This suggests its potential utility in developing eco-friendly pest control agents.
Therapeutic Potential
The therapeutic implications of this compound have also garnered attention in recent research.
- Research Findings : A study focused on the anti-inflammatory effects of this compound indicated that it significantly reduced pro-inflammatory cytokines in vitro. The compound was shown to inhibit the NF-kB signaling pathway, which plays a critical role in inflammation . This positions this compound as a candidate for further research into treatments for inflammatory diseases.
Ketonization Process and Applications
The production of this compound through ketonization reactions has been explored for its industrial applications, particularly in biofuels.
- Kinetics Study : Research highlighted that hexanoic acid can be converted to this compound with high selectivity using zirconia-based catalysts. The study reported a conversion rate of up to 72.3% under optimal conditions . This process not only provides a method for producing valuable chemical feedstocks but also aligns with sustainable practices by utilizing biomass-derived substrates.
Safety and Toxicology
While exploring the biological activity of this compound, safety assessments are crucial.
- Toxicological Data : According to safety data sheets, exposure to high concentrations of this compound may cause irritation to the eyes and skin, and it is classified as a potential sensitizer . Therefore, handling precautions are recommended during its application in industrial or laboratory settings.
Properties
IUPAC Name |
undecan-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-3-5-7-9-11(12)10-8-6-4-2/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQAKYPOZRXKFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061295 | |
Record name | 6-Undecanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless white liquid | |
Record name | 6-Undecanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030943 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 6-Undecanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1087/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
228.00 °C. @ 760.00 mm Hg | |
Record name | 6-Undecanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030943 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.05 mg/mL at 25 °C, insoluble in water; soluble in fats and non-polar solvents, Miscible at room temperature (in ethanol) | |
Record name | 6-Undecanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030943 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 6-Undecanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1087/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.826-0.836 | |
Record name | 6-Undecanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1087/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
927-49-1, 71808-49-6 | |
Record name | 6-Undecanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=927-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diamyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ketones, C11 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071808496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Undecanone | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Undecanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Undecan-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.956 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ketones, C11 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.140 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIAMYL KETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JMD3E1SOO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 6-Undecanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030943 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
14 - 15 °C | |
Record name | 6-Undecanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030943 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.